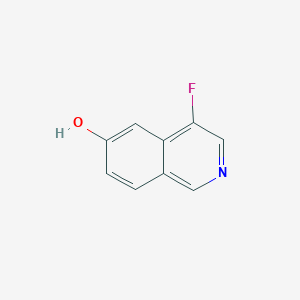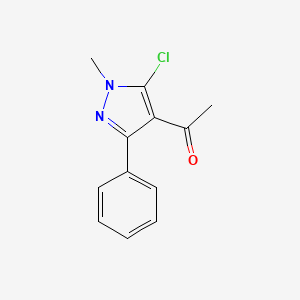![molecular formula C13H18F3NO B2900375 (Propan-2-yl)({[4-(3,3,3-trifluoropropoxy)phenyl]methyl})amine CAS No. 1496932-92-3](/img/structure/B2900375.png)
(Propan-2-yl)({[4-(3,3,3-trifluoropropoxy)phenyl]methyl})amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Propan-2-yl)({[4-(3,3,3-trifluoropropoxy)phenyl]methyl})amine is an organic compound that features a trifluoropropoxy group attached to a phenyl ring, which is further connected to a propan-2-amine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Propan-2-yl)({[4-(3,3,3-trifluoropropoxy)phenyl]methyl})amine typically involves multiple steps:
Formation of the trifluoropropoxy group: This can be achieved by reacting 3,3,3-trifluoropropanol with a suitable phenyl derivative under basic conditions.
Attachment to the phenyl ring: The trifluoropropoxy group is then attached to the phenyl ring through a nucleophilic substitution reaction.
Formation of the amine:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
(Propan-2-yl)({[4-(3,3,3-trifluoropropoxy)phenyl]methyl})amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or amides.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The trifluoropropoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.
Major Products
Oxidation: Imines or amides.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(Propan-2-yl)({[4-(3,3,3-trifluoropropoxy)phenyl]methyl})amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of advanced materials with specific properties.
Mecanismo De Acción
The mechanism of action of (Propan-2-yl)({[4-(3,3,3-trifluoropropoxy)phenyl]methyl})amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoropropoxy group can enhance the compound’s binding affinity and selectivity, while the amine group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
N-[[4-(trifluoromethyl)phenyl]methyl]propan-2-amine: Similar structure but with a trifluoromethyl group instead of a trifluoropropoxy group.
N-[[4-(3,3,3-trifluoropropoxy)phenyl]methyl]ethan-2-amine: Similar structure but with an ethan-2-amine group instead of a propan-2-amine group.
Uniqueness
(Propan-2-yl)({[4-(3,3,3-trifluoropropoxy)phenyl]methyl})amine is unique due to the presence of the trifluoropropoxy group, which can impart distinct chemical and physical properties. This group can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable compound for various applications.
Propiedades
IUPAC Name |
N-[[4-(3,3,3-trifluoropropoxy)phenyl]methyl]propan-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18F3NO/c1-10(2)17-9-11-3-5-12(6-4-11)18-8-7-13(14,15)16/h3-6,10,17H,7-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRKIOPNTJZQNOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC1=CC=C(C=C1)OCCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)-[1,4'-bipiperidin]-1'-yl)(4,6-dimethylpyrimidin-5-yl)methanone](/img/structure/B2900294.png)
![1-(3,5-dimethylphenyl)-5-(3-methoxyphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione](/img/structure/B2900295.png)

![N-(4-bromophenyl)-5-ethyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2900298.png)

![2-[(2-fluorophenyl)methyl]-5-[2-oxo-2-(4-phenylpiperazin-1-yl)ethoxy]-1,2,3,4-tetrahydroisoquinolin-1-one](/img/structure/B2900302.png)
![4-Methoxy-n-{3-[methyl(prop-2-yn-1-yl)amino]propyl}pyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B2900304.png)

![N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2900307.png)
![N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-phenoxyacetamide](/img/structure/B2900310.png)

![6-(4-chlorophenyl)-2-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-2,3-dihydropyridazin-3-one](/img/structure/B2900312.png)

